Methyl 2-[(2-cyanoethyl)thio]acetate
Description
Methyl 2-[(2-cyanoethyl)thio]acetate is a sulfur-containing ester with a cyanoethylthio functional group. This compound has been utilized in synthetic chemistry, though its commercial availability is currently listed as discontinued, as noted in CymitQuimica’s catalog . Its structure combines a methyl ester backbone with a thioether linkage to a cyanoethyl group (–SCH2CH2CN), which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
methyl 2-(2-cyanoethylsulfanyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-9-6(8)5-10-4-2-3-7/h2,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAHVACWVYUNEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381219 | |
| Record name | methyl 2-[(2-cyanoethyl)thio]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60785-76-4 | |
| Record name | methyl 2-[(2-cyanoethyl)thio]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-[(2-cyanoethyl)thio]acetate can be synthesized through several synthetic routes. One common method involves the reaction of methyl bromoacetate with 3-mercaptopropionitrile in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-cyanoethyl)thio]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or nitrile groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Derivatives with substituted ester or nitrile groups.
Scientific Research Applications
Methyl 2-[(2-cyanoethyl)thio]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[(2-cyanoethyl)thio]acetate involves its interaction with specific molecular targets and pathways. For example, in biochemical assays, it may act as a substrate for enzymes, leading to the formation of specific products. The nitrile and ester groups in the compound can undergo various transformations, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Structural and Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | CAS Number |
|---|---|---|---|---|
| This compound | C6H9NO2S | 159.21 | Cyanoethylthio, methyl ester | Not provided |
| Methyl 2-(methylthio)acetate | C4H8O2S | 120.17 | Methylthio, methyl ester | 16630-66-3 |
| Ethyl (methylthio)acetate | C5H10O2S | 134.20 | Methylthio, ethyl ester | 4455-13-4 |
| Methyl 2-chloroethylthioacetate | C5H9ClO2S | 168.64 | Chloroethylthio, methyl ester | CID 51933 |
| Methyl 2-thienylacetate | C7H8O2S | 156.20 | Thienyl, methyl ester | 19432-68-9 |
Key Observations :
- The cyanoethylthio group in the target compound increases molecular weight compared to simpler analogs like Methyl 2-(methylthio)acetate .
- Halogenated derivatives (e.g., Methyl 2-chloroethylthioacetate) exhibit higher molecular weights due to chlorine substitution .
- Aromatic analogs like Methyl 2-thienylacetate incorporate heterocyclic moieties, altering solubility and reactivity .
Reactivity Trends :
Recommendations :
- Use gloves, respirators, and fume hoods when handling thioacetate derivatives.
- Avoid environmental discharge, as noted for Methyl 2-thienylacetate .
Biological Activity
Methyl 2-[(2-cyanoethyl)thio]acetate is a chemical compound that has attracted attention for its potential biological activities, particularly in drug development contexts. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₆H₉NO₂S. Its structure features a methyl ester group, a cyanoethyl moiety, and a thioether linkage, which contribute to its reactivity and potential utility in biological systems. The unique arrangement of atoms may enhance interactions with various biological targets, although specific studies on this compound remain limited.
While comprehensive data on the specific mechanism of action for this compound are lacking, compounds with similar structural features often interact with enzymes or receptors. The thioether and cyano groups are believed to play significant roles in these interactions, potentially leading to inhibition or modulation of enzyme activity.
Biological Activity
Research indicates that this compound exhibits notable biological activity, particularly in the context of drug development. Compounds with similar structures have been explored for their pharmaceutical potential, especially regarding their interactions with biological targets. However, specific studies detailing the biological effects of this compound are sparse.
Comparative Analysis with Similar Compounds
To better understand this compound's potential applications, it is useful to compare it with structurally similar compounds. The following table summarizes key features of related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl thioacetate | C₄H₈O₂S | Contains a thioester group; used in organic synthesis. |
| Ethyl 2-[(2-cyanoethyl)thio]acetate | C₇H₁₁NO₂S | Similar structure; ethyl group enhances lipophilicity. |
| Methyl 3-(cyanomethyl)benzoate | C₉H₉NO₂ | Contains a benzoic acid derivative; used in pharmaceutical applications. |
| Methyl cyanoacetate | C₅H₇NO₂ | A simpler analogue; widely used as an intermediate in organic synthesis. |
This comparative analysis suggests that while this compound has unique properties due to its combination of thioether and cyano functionalities, further research is necessary to elucidate its specific biological activities.
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
